molecular formula C21H13Cl2F3N4OS B2811237 N-(4-chlorobenzyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 321998-54-3

N-(4-chlorobenzyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2811237
CAS No.: 321998-54-3
M. Wt: 497.32
InChI Key: YNMXJFWMXNXEKG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of electronegative atoms like nitrogen, sulfur, and fluorine would likely result in regions of high electron density, which could have implications for the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups like the carboxamide could make the compound more soluble in polar solvents . The compound’s melting and boiling points, density, and other properties would depend on the specifics of its structure and the interactions between its atoms .

Scientific Research Applications

Synthesis and Structural Characterization

Research efforts have been dedicated to the synthesis and characterization of pyrazole and thiazole derivatives, which are structurally related to N-(4-chlorobenzyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide. These studies involve the design and synthesis of libraries of compounds for biological evaluation, demonstrating the versatility of pyrazole and thiazole cores in medicinal chemistry. For instance, Donohue et al. (2002) reported the preparation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, highlighting the methodological advancements in synthesizing such compounds Design, synthesis, and biological evaluation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides.

Biological Activities

The biological activities of pyrazole and thiazole derivatives, including antimicrobial and antitumor properties, have been a significant focus of research. These compounds have been evaluated for their potential in treating various diseases, showcasing the broad spectrum of biological activities associated with this chemical framework. For example, Palkar et al. (2017) conducted a study on the antibacterial properties of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, finding some compounds to exhibit promising antibacterial activity, indicating the potential of these compounds in developing new antimicrobial agents Design, synthesis and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones: novel class of promising antibacterial agents.

Antitumor Activities

The antitumor activities of related compounds have also been explored, with some studies indicating the potential efficacy of these molecules against cancer cells. For example, Xin (2012) reported the synthesis and antitumor activity assessment of a pyrazolo pyrimidine derivative, suggesting the applicability of such compounds in cancer treatment Synthesis and antitumor activities research of 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide.

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has bioactive properties, it could be studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2F3N4OS/c22-14-5-1-12(2-6-14)9-27-19(31)16-10-28-30(18(16)21(24,25)26)20-29-17(11-32-20)13-3-7-15(23)8-4-13/h1-8,10-11H,9H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMXJFWMXNXEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(N(N=C2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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